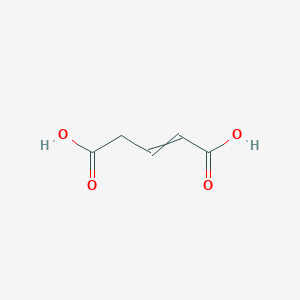

Pentenedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pent-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOUMQNXTGKGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862740 | |

| Record name | Glutaconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1724-02-3 | |

| Record name | Glutaconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Pentenedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of pentenedioic acid, a dicarboxylic acid with the molecular formula C₅H₆O₄. The guide details the constitutional and stereoisomers, their physicochemical properties, detailed experimental protocols for their synthesis, and their relevance in metabolic pathways.

Isomers of this compound

This compound exists as several isomers, which can be broadly categorized into constitutional isomers and stereoisomers.

1.1. Constitutional Isomers

Constitutional isomers have the same molecular formula but different atomic connectivity. The primary constitutional isomers of this compound are:

-

Glutaconic Acid (Pent-2-enedioic acid): This is the most common isomer, featuring a double bond between the second and third carbon atoms.

-

Itaconic Acid (Methylenesuccinic acid): This isomer has a methylene (B1212753) group double-bonded to the carbon backbone.

1.2. Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Glutaconic acid exists as two geometric isomers:

-

cis-Glutaconic Acid ((Z)-Pent-2-enedioic acid): The two carboxyl groups are on the same side of the carbon-carbon double bond.

-

trans-Glutaconic Acid ((E)-Pent-2-enedioic acid): The two carboxyl groups are on opposite sides of the carbon-carbon double bond.

Physicochemical Properties

The different structural arrangements of the isomers of this compound result in distinct physical and chemical properties. A summary of these properties is presented in the table below.

| Property | cis-Glutaconic Acid | trans-Glutaconic Acid | Itaconic Acid |

| IUPAC Name | (2Z)-pent-2-enedioic acid | (2E)-pent-2-enedioic acid | 2-methylidenebutanedioic acid |

| Molecular Weight | 130.10 g/mol | 130.10 g/mol | 130.10 g/mol |

| Melting Point | 130-132 °C[1] | 137-139 °C[1] | 165-168 °C |

| Boiling Point | Decomposes | Decomposes | Decomposes |

| pKa₁ | 3.84 | 4.38 | 3.85 |

| pKa₂ | 5.28 | 5.40 | 5.45 |

| Solubility in water | Soluble | Moderately soluble | 83.1 g/L at 20 °C |

Experimental Protocols

Detailed methodologies for the synthesis of the key isomers of this compound are provided below.

3.1. Synthesis of cis-Glutaconic Acid from Levulinic Acid

cis-Glutaconic acid can be prepared from levulinic acid through a multi-step process involving bromination and subsequent treatment with a base.

Experimental Procedure:

-

Bromination of Levulinic Acid: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 116 g (1 mole) of levulinic acid in 200 mL of glacial acetic acid.

-

Slowly add 320 g (2 moles) of bromine from the dropping funnel while stirring and maintaining the temperature below 30 °C by cooling in an ice bath.

-

After the addition is complete, allow the mixture to stand at room temperature for 18 hours.

-

Pour the reaction mixture into 1 L of ice-cold water. The dibromo-levulinic acid will separate as an oil.

-

Separate the oil, wash it with a small amount of cold water, and then dissolve it in a solution of 138 g (1 mole) of potassium carbonate in 500 mL of water.

-

Heat the solution on a steam bath for 2 hours.

-

Acidify the solution with concentrated hydrochloric acid.

-

Upon cooling, cis-glutaconic acid will crystallize.

-

Recrystallize the product from hot water to obtain pure cis-glutaconic acid.

3.2. Synthesis of trans-Glutaconic Acid

trans-Glutaconic acid can be synthesized from glutamic acid.

Experimental Procedure:

-

Diazotization of Glutamic Acid: Dissolve 147 g (1 mole) of L-glutamic acid in 500 mL of 10% hydrochloric acid in a three-necked flask fitted with a mechanical stirrer and a dropping funnel, cooled in an ice-salt bath to 0 °C.

-

Slowly add a solution of 70 g (1 mole) of sodium nitrite (B80452) in 150 mL of water from the dropping funnel, keeping the temperature below 5 °C.

-

After the addition is complete, continue stirring for 1 hour at 0 °C.

-

Elimination Reaction: Slowly warm the reaction mixture to room temperature and then heat it to 50 °C for 4 hours. Nitrogen gas will be evolved.

-

Concentrate the solution under reduced pressure to about half its volume.

-

Upon cooling, trans-glutaconic acid will precipitate.

-

Filter the crude product and recrystallize from hot water to yield pure trans-glutaconic acid.

3.3. Synthesis of Itaconic Acid from Citric Acid

Itaconic acid can be prepared by the pyrolysis of citric acid. This procedure is adapted from Organic Syntheses.

Experimental Procedure:

-

Place 210 g (1 mole) of citric acid monohydrate in a 500 mL distilling flask.

-

Heat the flask gently over a flame to melt the citric acid and drive off the water of crystallization.

-

Increase the heating to strongly distill the contents. The distillate, consisting of itaconic anhydride (B1165640) and water, is collected.

-

Separate the lower layer of itaconic anhydride and hydrolyze it by refluxing with 1.5 times its weight of water for 30 minutes.

-

Upon cooling, itaconic acid crystallizes.

-

Filter the crystals and recrystallize from water to obtain pure itaconic acid.

Metabolic and Logical Pathways

4.1. Lysine Degradation Pathway

Glutaconyl-CoA is a key intermediate in the catabolism of the essential amino acid lysine. A deficiency in the enzyme glutaryl-CoA dehydrogenase, which is involved in this pathway, leads to the accumulation of glutaric and glutaconic acids, resulting in the metabolic disorder glutaric aciduria type I.

Caption: Lysine degradation pathway showing the formation of glutaconyl-CoA.

4.2. Isomerization and Synthesis Workflow

The following diagram illustrates the relationship between the different isomers and their synthesis starting points.

References

Cis-Trans Isomerism in 2-Pentenedioic Acid: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Characterization, and Potential Pharmacological Relevance of Cis- and Trans-2-Pentenedioic Acid

Abstract

This technical guide provides a comprehensive overview of the cis-trans isomerism in 2-pentenedioic acid, also known as glutaconic acid. It is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, characterization, and potential therapeutic applications of these geometric isomers. This document consolidates available data on the distinct physical and chemical properties of the cis and trans forms, outlines experimental protocols for their preparation and interconversion, and discusses their relevance in the context of metabolic disorders and as potential modulators of key enzymes.

Introduction to Cis-Trans Isomerism in 2-Pentenedioic Acid

Cis-trans isomerism, a form of stereoisomerism, arises from the restricted rotation around a carbon-carbon double bond. In the case of 2-pentenedioic acid, the presence of a double bond between the second and third carbon atoms gives rise to two geometric isomers: cis-2-pentenedioic acid ((2Z)-pent-2-enedioic acid) and trans-2-pentenedioic acid ((2E)-pent-2-enedioic acid). The spatial arrangement of the carboxyl groups relative to the double bond dictates the isomer's configuration, leading to distinct physical, chemical, and biological properties.

The cis isomer features the carboxyl groups on the same side of the double bond, while in the trans isomer, they are on opposite sides. This structural difference has significant implications for molecular packing, polarity, and reactivity, which in turn influence properties such as melting point, solubility, and interaction with biological targets.

Physicochemical Properties of 2-Pentenedioic Acid Isomers

The distinct geometries of the cis and trans isomers of 2-pentenedioic acid result in different physical properties. A summary of the key quantitative data is presented in Table 1 for easy comparison.

| Property | cis-2-Pentenedioic Acid | trans-2-Pentenedioic Acid |

| Systematic Name | (2Z)-pent-2-enedioic acid | (2E)-pent-2-enedioic acid |

| Synonyms | cis-Glutaconic acid | trans-Glutaconic acid |

| CAS Number | 505-36-2 | 628-48-8 |

| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ |

| Molecular Weight | 130.10 g/mol | 130.10 g/mol |

| Melting Point | 130-132 °C | 137-139 °C |

Table 1: Comparison of Physicochemical Properties of cis- and trans-2-Pentenedioic Acid

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, isolation, and characterization of the individual isomers of 2-pentenedioic acid.

Synthesis of cis-2-Pentenedioic Acid

Figure 1: Synthetic pathway for cis-2-pentenedioic acid.

Synthesis of trans-2-Pentenedioic Acid

The synthesis of trans-2-pentenedioic acid can be approached through various methods, often starting from commercially available precursors. One potential route involves the aldol (B89426) condensation of propionaldehyde (B47417) to form trans-2-methyl-2-pentenal, followed by oxidation to yield a derivative of the target molecule. While a direct, detailed protocol for the synthesis of unsubstituted trans-2-pentenedioic acid is not explicitly detailed in readily available literature, this general strategy for forming α,β-unsaturated carboxylic acids can be adapted.

Isomerization of 2-Pentenedioic Acid Isomers

The interconversion between cis and trans isomers of dicarboxylic acids can often be achieved by heating or photochemical methods. For instance, studies on the related muconic acid have shown that the cis,cis isomer can be converted to the trans,trans isomer by heating in the presence of a solvent like dimethyl sulfoxide (B87167) (DMSO). A similar approach could be investigated for the isomerization of cis-2-pentenedioic acid to its more stable trans counterpart.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the unambiguous identification and differentiation of the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are particularly diagnostic for assigning the stereochemistry of the double bond. For the cis isomer, a smaller coupling constant is expected, whereas the trans isomer will exhibit a larger coupling constant.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Both isomers of 2-pentenedioic acid will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene. However, the position and shape of the C-H out-of-plane bending vibration can be used to distinguish between the cis and trans isomers. Typically, the out-of-plane C-H bend for a trans disubstituted alkene appears at a higher wavenumber than that for a cis disubstituted alkene.

Potential Applications in Drug Development

The pharmacological relevance of 2-pentenedioic acid isomers is primarily linked to their structural similarity to glutamic acid and their role in the metabolic disorder glutaric aciduria type 1.

Inhibition of Glutamate (B1630785) Decarboxylase

Glutaconic acid has been identified as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA.[1][2] Inhibition of GAD can lead to a decrease in GABA levels, which has been implicated in the neurological symptoms associated with glutaric aciduria.[1] This inhibitory activity suggests that derivatives of 2-pentenedioic acid could be explored as potential modulators of GABAergic neurotransmission, which is a target for various neurological and psychiatric disorders.

Figure 2: Inhibition of Glutamate Decarboxylase by Glutaconic Acid.

Glutaric Aciduria and Neurological Disorders

In glutaric aciduria type 1, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid. The accumulation of these metabolites is associated with neurological damage. While 2-pentenedioic acid isomers are currently viewed as biomarkers for this disease, understanding their specific interactions with neuronal receptors and enzymes could open avenues for therapeutic interventions aimed at mitigating the neurotoxic effects.

Conclusion

The cis and trans isomers of 2-pentenedioic acid present distinct chemical and physical profiles that warrant further investigation, particularly in the context of their biological activity. While current knowledge primarily links them to the pathophysiology of glutaric aciduria, their ability to inhibit glutamate decarboxylase suggests a broader potential for pharmacological intervention in neurological pathways. This guide has synthesized the available information on their synthesis and characterization, highlighting the need for more detailed experimental protocols and comprehensive spectroscopic data. Future research focused on elucidating the specific biological targets of these isomers and their structure-activity relationships could unlock new therapeutic strategies for a range of disorders.

References

glutaconic acid structure and properties

An In-depth Technical Guide on Glutaconic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaconic acid is an unsaturated dicarboxylic acid that plays a significant role in human metabolism, particularly in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[1][2] Its accumulation is a key biomarker for the inherited metabolic disorder glutaric aciduria type I, where it contributes to neurotoxicity.[1][3] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological significance of glutaconic acid, with a focus on experimental protocols and data relevant to researchers in the fields of biochemistry, neuroscience, and drug development.

Core Concepts and Structure

Glutaconic acid, with the molecular formula C₅H₆O₄, exists as two geometric isomers: cis-glutaconic acid and trans-glutaconic acid.[1] The trans-isomer is the more stable form. The IUPAC name for the trans-isomer is (2E)-pent-2-enedioic acid.[4][5] Glutaconyl-CoA, an activated form of glutaconic acid, is an intermediate in the metabolism of lysine.[1][2]

The structure of trans-glutaconic acid is characterized by a five-carbon chain with carboxylic acid groups at both ends and a carbon-carbon double bond between the second and third carbon atoms.

Physicochemical Properties

The physical and chemical properties of glutaconic acid are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Physical Properties of trans-Glutaconic Acid

| Property | Value | Reference(s) |

| Appearance | Colorless solid / White powder | [1][6] |

| Molecular Formula | C₅H₆O₄ | [7] |

| Molecular Weight | 130.10 g/mol | [5][6][7] |

| Melting Point | 133-139 °C | [2][6] |

| Boiling Point | 413.8 °C at 760 mmHg | [6][8] |

| Water Solubility | 17.6 g/L (predicted) | [4] |

| Solubility in DMSO | 116.67 mg/mL | [7] |

Chemical and Computational Properties of trans-Glutaconic Acid

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-pent-2-enedioic acid | [4][5] |

| CAS Number | 628-48-8 | [1] |

| pKa (strongest acidic) | 3.69 (predicted) | [4] |

| logP | 0.05 (predicted) | [4] |

| Polar Surface Area | 74.6 Ų (predicted) | [4] |

| Hydrogen Bond Donors | 2 (predicted) | [4] |

| Hydrogen Bond Acceptors | 4 (predicted) | [4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of glutaconic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR) Peak Assignments for trans-Glutaconic Acid: (Predicted for a solution in a deuterated solvent like D₂O or DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 2H | -COOH |

| ~6.9 - 7.1 | Multiplet | 1H | -CH= |

| ~5.8 - 6.0 | Multiplet | 1H | =CH- |

| ~3.2 - 3.4 | Doublet | 2H | -CH₂- |

¹³C-NMR (Carbon NMR) Peak Assignments for trans-Glutaconic Acid: (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (Carboxylic acid) |

| ~168 | C=O (Carboxylic acid) |

| ~140 | =CH- |

| ~125 | -CH= |

| ~35 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group | Reference(s) |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid | [9] |

| 1680-1720 | Strong, Sharp | C=O stretch | Carboxylic acid (dimer) | [9] |

| 1630-1680 | Medium | C=C stretch | Alkene | [9] |

| 1210-1320 | Medium | C-O stretch | Carboxylic acid | [9] |

| 960-980 | Strong | C-H bend (out-of-plane) | trans-Alkene | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantification of glutaconic acid.

Synthesis of cis-Glutaconic Acid from Levulinic Acid

This protocol is based on the known transformation of levulinic acid to cis-glutaconic acid.[1]

Materials:

-

Levulinic acid

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

-

Potassium carbonate

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and crystallization

Procedure:

-

Bromination of Levulinic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve levulinic acid in carbon tetrachloride.

-

Slowly add an equimolar amount of bromine dropwise to the solution while stirring. The reaction may need to be initiated by gentle warming or exposure to UV light.

-

Reflux the mixture until the bromine color disappears, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

-

Debromination and Rearrangement:

-

To the cooled solution of the dibromoketone, add a solution of potassium carbonate in water.

-

Reflux the biphasic mixture with vigorous stirring for several hours.

-

After cooling, separate the aqueous layer.

-

-

Isolation and Purification of cis-Glutaconic Acid:

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the acidified solution multiple times with diethyl ether.

-

Combine the ether extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the ether under reduced pressure to obtain the crude cis-glutaconic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or an ethyl acetate (B1210297)/hexane mixture) to yield pure cis-glutaconic acid.

-

Quantification of Glutaconic Acid in Urine by GC-MS

This protocol outlines a general procedure for the analysis of glutaconic acid in urine samples, adapted from methods for urinary organic acid analysis.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled glutaconic acid or another dicarboxylic acid not present in the sample)

-

Hydrochloric acid

-

Sodium chloride

-

Ethyl acetate

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Thaw the frozen urine sample and centrifuge to remove any particulate matter.

-

To a known volume of urine (e.g., 1 mL), add the internal standard.

-

Acidify the sample to a pH of ~1 with hydrochloric acid.

-

Saturate the aqueous phase with sodium chloride to improve extraction efficiency.

-

-

Liquid-Liquid Extraction:

-

Extract the acidified urine with three portions of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the dried ethyl acetate extract to dryness under a stream of nitrogen.

-

Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) to the dried residue.

-

Heat the sample at a specified temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the glutaconic acid to its volatile trimethylsilyl (B98337) (TMS) derivative.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a temperature program that allows for the separation of glutaconic acid from other organic acids.

-

Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the glutaconic acid-TMS derivative and the internal standard.

-

-

Data Analysis:

-

Identify the glutaconic acid peak based on its retention time and mass spectrum.

-

Quantify the concentration of glutaconic acid by comparing the peak area of the analyte to that of the internal standard.

-

Biological Significance and Signaling Pathways

Glutaconic acid is primarily of interest due to its accumulation in glutaric aciduria type I, an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. The resulting high levels of glutaconic acid and 3-hydroxyglutaric acid are neurotoxic.

Mechanism of Neurotoxicity

The neurotoxicity of glutaconic acid is believed to be mediated, at least in part, by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to a phenomenon known as excitotoxicity.[3][5] This process is depicted in the signaling pathway diagram below.

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and analysis of glutaconic acid.

Applications in Drug Development

The role of glutaconic acid in neurotoxicity makes it and its metabolic pathway targets for drug development. Strategies could include:

-

Inhibitors of glutaconic acid synthesis: Developing compounds that reduce the production of glutaconic acid in patients with glutaric aciduria type I.

-

NMDA receptor antagonists: Investigating the potential of NMDA receptor blockers to mitigate the neurotoxic effects of glutaconic acid.[10]

-

Antioxidants: Exploring the use of antioxidants to counteract the oxidative stress induced by glutaconic acid-mediated excitotoxicity.

Furthermore, glutaconic acid itself has been used as a starting material in the synthesis of other molecules with potential therapeutic properties, such as dialkyltin derivatives with antitumor activity and tetracyclic compounds for CNS illnesses.[6]

Conclusion

Glutaconic acid is a dicarboxylic acid of significant interest due to its role in metabolic disorders and neurotoxicity. A thorough understanding of its chemical and physical properties, along with robust methods for its synthesis and quantification, are essential for researchers in this field. The excitotoxic mechanism involving the NMDA receptor provides a clear target for the development of therapeutic interventions for conditions like glutaric aciduria type I. This guide provides a foundational resource for scientists and professionals working to unravel the complexities of glutaconic acid's biological functions and to develop novel therapeutic strategies.

References

- 1. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound Glutaconic acid (FDB022146) - FooDB [foodb.ca]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Glutamate becomes neurotoxic via the N-methyl-D-aspartate receptor when intracellular energy levels are reduced - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pharmacology of glutamate neurotoxicity in cortical cell culture: attenuation by NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Pentenedioic Acid: From Chemical Profile to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentenedioic acid, also known as glutaconic acid, is a dicarboxylic acid with the chemical formula C₅H₆O₄. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methods, and its emerging role in biochemical pathways and potential therapeutic applications. The document is intended to be a valuable resource for researchers in chemistry, biochemistry, and pharmacology, offering detailed information for further investigation and utilization of this compound.

Chemical and Physical Properties

3-Pentenedioic acid exists as two geometric isomers, cis and trans. The trans isomer is generally more stable. Much of the available data pertains to glutaconic acid, which is a common synonym.

| Property | Value | References |

| Chemical Formula | C₅H₆O₄ | [1][2][3] |

| Molecular Weight | 130.10 g/mol | [2][4] |

| Appearance | Colorless solid/powder | [1][4] |

| Melting Point (°C) | trans: 137-139, cis: 130-132 | [1] |

| Boiling Point (°C) | Not readily available | |

| Solubility | Soluble in water | [5] |

| pKa | Data not readily available |

Spectroscopic Data

Detailed spectroscopic data for 3-pentenedioic acid is not widely available in public repositories. However, based on its structure, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy

A proton NMR spectrum of glutaconic acid is available, though the detailed spectrum is not publicly displayed.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

Synthesis of 3-Pentenedioic Acid

Several synthetic routes to 3-pentenedioic acid and its derivatives have been reported in the literature.

Synthesis of cis-3-Pentenedioic Acid

A common method for the preparation of the cis isomer involves the bromination of levulinic acid, followed by treatment of the resulting dibromoketone with potassium carbonate.[1]

General Synthetic Strategies for Substituted Glutaconic Acids

A review of synthetic methods for substituted glutaconic acids highlights various approaches, including the hydrolysis of esters like ethyl α-methyl-ory-dicarboxyglutaconate.

Biological Significance and Applications in Drug Development

3-Pentenedioic acid and its derivatives have garnered interest in the fields of biochemistry and medicinal chemistry due to their involvement in metabolic pathways and their potential as therapeutic agents.

Role in Metabolism and Disease

-

Lysine (B10760008) Metabolism: Glutaconyl-CoA, a derivative of glutaconic acid, is an intermediate in the metabolic pathway of lysine.[1]

-

Glutaric Aciduria Type I: An accumulation of glutaconic acid is a key diagnostic marker for the inherited metabolic disorder glutaric aciduria type I. This accumulation is associated with brain damage, suggesting a neurotoxic effect of the compound.[1][]

Potential Therapeutic Applications

-

Antitumor Agents: Dialkyltin derivatives of dicarboxylic acids, which can be synthesized from glutaconic acid, have demonstrated antitumor properties.[]

-

CNS Illness Treatments: Novel tetracyclic compounds synthesized using glutaconic acid have been identified as ligands for the peripheral benzodiazepine (B76468) receptor, indicating their potential for the treatment of central nervous system (CNS) illnesses.[]

Experimental Protocols

A detailed experimental protocol for a common synthesis of 3-pentenedioic acid is provided below.

Synthesis of cis-3-Pentenedioic Acid from Levulinic Acid

Materials:

-

Levulinic acid

-

Bromine

-

Potassium carbonate

-

Appropriate solvents (e.g., water, diethyl ether)

Procedure:

-

Bromination: Levulinic acid is treated with bromine under suitable conditions to yield a dibromoketone intermediate.

-

Cyclization and Hydrolysis: The dibromoketone is then reacted with a base, such as potassium carbonate, which facilitates an intramolecular rearrangement and subsequent hydrolysis to form cis-3-pentenedioic acid.[1]

-

Purification: The crude product is then purified by recrystallization or other suitable chromatographic techniques.

Signaling Pathways and Logical Relationships

While specific, detailed signaling pathways involving 3-pentenedioic acid are not yet fully elucidated, its role as a metabolite and its association with glutaric aciduria type I suggest its interaction with various metabolic and potentially neurotoxic pathways.

Below is a conceptual workflow illustrating the relationship between lysine metabolism, the accumulation of glutaconic acid, and the pathogenesis of glutaric aciduria type I.

Conclusion

3-Pentenedioic acid is a molecule with significant, though not yet fully explored, biological and therapeutic potential. Its established role in lysine metabolism and the pathophysiology of glutaric aciduria type I underscores the need for further research into its interactions within biological systems. As a versatile chemical building block, it also holds promise for the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their future investigations of this intriguing dicarboxylic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 57056-39-0: 3-(carboxymethyl)pentanedioic acid [cymitquimica.com]

- 3. Glutamic acid and its derivatives: candidates for rational design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Glutaconic acid | Aureus Pharma [aureus-pharma.com]

An In-depth Technical Guide to the Physical Properties of trans-Glutaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-glutaconic acid, systematically known as (E)-pent-2-enedioic acid, is a dicarboxylic acid with the molecular formula C₅H₆O₄. It exists as a colorless solid and is the trans-isomer of glutaconic acid.[1] This unsaturated organic compound is of interest in various biochemical pathways and serves as a potential building block in organic synthesis. This guide provides a comprehensive overview of its physical properties, supported by experimental data and methodologies, to assist researchers and professionals in its application.

Chemical Structure and Isomerism

Trans-glutaconic acid is structurally related to the saturated glutaric acid. The presence of a carbon-carbon double bond in the trans configuration distinguishes it from its geometric isomer, cis-glutaconic acid. This difference in stereochemistry leads to distinct physical properties, such as a higher melting point for the trans isomer.[2]

Caption: Relationship between trans-glutaconic acid, its cis-isomer, and its saturated analogue, glutaric acid.

Quantitative Physical Properties

The key physical properties of trans-glutaconic acid are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₄ | [3] |

| Molar Mass | 130.099 g/mol | [2] |

| Appearance | Colorless solid | [2] |

| Melting Point | 137-139 °C | [2] |

| Solubility in Water | Soluble | [3] |

| pKa | Weakly acidic (Specific values not found) | [4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like trans-glutaconic acid are outlined below.

Melting Point Determination

The melting point of trans-glutaconic acid is determined using the capillary method.

Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid organic compound.

Solubility Determination

The solubility of trans-glutaconic acid in water can be qualitatively and quantitatively determined. A general procedure for qualitative assessment is as follows:

-

Sample Preparation: Weigh a small, known amount of trans-glutaconic acid (e.g., 10 mg).

-

Solvent Addition: Add a small, measured volume of deionized water (e.g., 1 mL) to a test tube containing the sample.

-

Mixing: Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are crucial for the structural elucidation of trans-glutaconic acid.

-

Sample Preparation: Dissolve a small amount of trans-glutaconic acid in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in trans-glutaconic acid.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or as a mull in Nujol.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and alkene (C=C and C-H stretching) functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

-

Sample Preparation: Prepare a dilute solution of trans-glutaconic acid in a UV-transparent solvent, such as water or ethanol.

-

Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore. For α,β-unsaturated carbonyl compounds like trans-glutaconic acid, the λmax is expected in the UV region. Studies on similar dicarboxylic acids suggest that the absorption below 275 nm can be very weak.[5]

Conclusion

This technical guide provides a foundational understanding of the key physical properties of trans-glutaconic acid. The presented data and experimental protocols are intended to support researchers in the effective handling, characterization, and application of this compound in their scientific endeavors. Further investigation is warranted to determine the specific pKa values and detailed spectral assignments under various experimental conditions.

References

- 1. GLUTACONIC ACID(628-48-8) 1H NMR spectrum [chemicalbook.com]

- 2. Glutaconic acid - Wikipedia [en.wikipedia.org]

- 3. CAS 628-48-8: trans-Glutaconic acid | CymitQuimica [cymitquimica.com]

- 4. Human Metabolome Database: Showing metabocard for Glutaconic acid (HMDB0000620) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Pentenedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of pentenedioic acid, also known as glutaconic acid, in organic solvents. Due to the limited availability of comprehensive public data, this document focuses on foundational principles, qualitative solubility, a key quantitative data point, and standardized methodologies for experimental determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various research and development applications, particularly in drug formulation and synthesis.

Introduction to this compound

This compound (C₅H₆O₄, Molar Mass: 130.10 g/mol ) is an unsaturated dicarboxylic acid. It exists as two geometric isomers: cis and trans-(E)-pent-2-enedioic acid.[1] The presence of two carboxylic acid groups and a carbon-carbon double bond makes it a polar molecule capable of acting as both a hydrogen-bond donor and acceptor.[2] These structural features are paramount in determining its solubility profile. In medicinal chemistry, understanding the solubility of such molecules is critical for designing appropriate solvent systems for synthesis, purification, formulation, and drug delivery.

Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like." For this compound, this means its solubility is highest in polar solvents that can effectively solvate its two carboxylic acid functional groups through hydrogen bonding and dipole-dipole interactions.

-

Polar Protic Solvents: Solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors, leading to favorable interactions and generally good solubility.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, and ethyl acetate (B1210297) possess a significant dipole moment and can act as hydrogen bond acceptors. They are also expected to be effective solvents.

-

Nonpolar Solvents: Solvents like hexane (B92381) or toluene (B28343) are poor solvents for this compound due to the significant mismatch in polarity. The hydrophobic alkyl chain of the acid is too small to drive solubility in nonpolar media.

The general trend is that the solubility of dicarboxylic acids in organic solvents decreases as the length of the hydrocarbon chain of the acid increases.[3]

Figure 1: Factors influencing this compound solubility.

Quantitative Solubility Data

Comprehensive, experimentally determined solubility data for this compound across a wide range of organic solvents is not widely available in public literature. The most definitive source for such information is the IUPAC-NIST Solubility Data Series, specifically Volume 105, Part III, which covers alkenedioic acids.[4][5] However, access to this database is typically subscription-based.

A key data point from a commercial supplier indicates high solubility in a common polar aprotic solvent.[6] This information is summarized in Table 1.

| Solvent | Solvent Type | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | 116.67 mg/mL[6] |

Note: This value should be confirmed experimentally for specific applications as conditions can affect solubility.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of this compound solubility in an organic solvent using the static equilibrium method.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Variable temperature shaker bath or incubator

-

Thermostatically controlled water bath

-

Calibrated thermometer or thermocouple

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Place the vials in a variable temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation. The time required should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, 72h until it remains constant).

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to rest in a water bath at the same temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe.

-

Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

-

Concentration Analysis (HPLC Method):

-

Accurately weigh the vial containing the filtered sample to determine the mass of the solution.

-

Dilute a known mass of the saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the mass of this compound per mass or volume of the solvent from the determined concentration and the dilution factor. Express the final solubility in desired units (e.g., mg/mL, mol/L, g/100g solvent).

-

Figure 2: Static equilibrium method workflow.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents remains limited in the public domain, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, with demonstrated high solubility in DMSO. For drug development professionals and scientists, direct experimental determination using a standardized protocol, such as the static equilibrium method outlined here, is essential for obtaining precise data required for formulation and process development. For authoritative and extensive compiled data, consulting the IUPAC-NIST Solubility Data Series is highly recommended.

References

An In-depth Technical Guide to the Discovery and History of Glutaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaconic acid, a five-carbon unsaturated dicarboxylic acid, has a rich history intertwined with the development of organic chemistry. This guide provides a comprehensive overview of its discovery, early syntheses, and the key scientific figures who elucidated its structure and properties. We delve into the seminal experimental work, presenting detailed protocols and quantitative data from historical literature. Furthermore, this document illustrates the logical progression of synthetic methodologies and the relationships between key compounds through detailed diagrams, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and the study of metabolic disorders where glutaconic acid and its derivatives play a crucial role.

Introduction: The Emergence of an Unsaturated Dicarboxylic Acid

The story of glutaconic acid (C₅H₆O₄) begins in the late 19th and early 20th centuries, a period of fervent activity in the field of organic synthesis and structural elucidation. As chemists systematically explored the reactions of known compounds, new molecular architectures were unveiled. Glutaconic acid, with its carbon-carbon double bond, presented a unique structure among the dicarboxylic acids, poised between the saturated glutaric acid and the aromatic phthalic acids. Its discovery and the subsequent efforts to synthesize it were driven by the fundamental quest to understand the principles of chemical reactivity and isomerism.

Early Investigations and the First Synthesis

While the exact first isolation of glutaconic acid is not definitively documented in the readily available literature, one of the most significant early contributions to its synthesis and characterization was made by William Henry Perkin, Jr., and George Tattersall in 1905. Their work provided a reproducible method for the preparation of glutaconic acid and laid the groundwork for future investigations into its chemistry.

The Perkin and Tattersall Synthesis of trans-Glutaconic Acid (1905)

Perkin and Tattersall's synthesis represented a pivotal moment in the history of glutaconic acid. Their approach involved the hydrolysis of a more complex starting material, showcasing the synthetic strategies of the era.

Experimental Protocol: The full details of their experimental procedure are outlined in their 1905 publication in the Journal of the Chemical Society, Transactions.[1]

Key Reaction Pathway:

Caption: Perkin and Tattersall's 1905 synthesis of trans-glutaconic acid.

Synthesis of cis-Glutaconic Acid

The geometric isomer, cis-glutaconic acid, was also a subject of early synthetic efforts. A notable method for its preparation involves the bromination of levulinic acid, followed by treatment with a base.[2]

Experimental Protocol: This procedure involves the careful control of reaction conditions to favor the formation of the cis isomer.

Key Reaction Pathway:

Caption: Synthesis of cis-glutaconic acid from levulinic acid.

The Contributions of Other Pioneers in Dicarboxylic Acid Chemistry

While Perkin and Tattersall's work is central to the story of glutaconic acid, the broader context of dicarboxylic acid chemistry was being shaped by other eminent chemists of the time. The research of scientists like Rudolph Fittig , Ludwig Gattermann , and Richard Anschütz on unsaturated and isomeric dicarboxylic acids provided the intellectual framework and experimental precedents that informed the study of glutaconic acid.

Richard Anschütz , in particular, made significant contributions to the understanding of the isomerism of maleic and fumaric acids, which are unsaturated dicarboxylic acids with four carbon atoms. His meticulous work on the conditions that favor the interconversion of these isomers and their reactions would have been influential in the study of the analogous cis-trans isomerism in glutaconic acid.[3][4][5]

Quantitative Data from Early Studies

The early characterization of glutaconic acid relied on fundamental physical and chemical properties. The following table summarizes some of the key quantitative data reported in the historical literature.

| Property | trans-Glutaconic Acid | cis-Glutaconic Acid | Reference |

| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ | |

| Molecular Weight | 130.10 g/mol | 130.10 g/mol | |

| Melting Point | 132-134 °C | 130–132 °C | [2] |

| Appearance | Colorless solid | Colorless solid | [2] |

Structure Elucidation and Isomerism

A significant challenge in the early history of glutaconic acid was the elucidation of its structure and the understanding of its isomeric forms. The presence of a double bond introduces the possibility of cis and trans (or Z and E) isomers. The different physical properties of the two isomers, particularly their melting points, provided the initial evidence for their distinct spatial arrangements.

The logical relationship for the preparation of glutaconic anhydride (B1165640) from both isomers is depicted below.

Caption: Dehydration of both cis- and trans-glutaconic acid yields glutaconic anhydride.[2]

Conclusion

The discovery and history of glutaconic acid are a testament to the systematic and persistent efforts of early organic chemists. From the foundational synthetic work of Perkin and Tattersall to the broader investigations into dicarboxylic acid chemistry by figures like Anschütz, the story of glutaconic acid is one of incremental discovery and a deepening understanding of chemical structure and reactivity. The experimental protocols and data from this era not only hold historical significance but also provide a valuable foundation for contemporary researchers working with this important molecule and its derivatives in various fields, including the development of therapeutics for metabolic disorders such as glutaric aciduria.

References

- 1. scielo.sld.cu [scielo.sld.cu]

- 2. Glutaconic acid - Wikipedia [en.wikipedia.org]

- 3. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 4. historyofscience.com [historyofscience.com]

- 5. Berichte der Deutschen Chemischen Gesellschaft - Google 圖書 [books.google.com.tw]

An In-depth Technical Guide on the Natural Occurrence of Pentenedioic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of pentenedioic acid isomers, with a focus on glutaconic acid and 2-methylglutaric acid. It includes available data on their presence in various organisms, details on their metabolic pathways, and outlines experimental protocols for their extraction and analysis.

Introduction to this compound Isomers

Pentenedioic acids are dicarboxylic acids with the chemical formula C₅H₆O₄. Various isomers exist, differing in the position of the double bond and the presence of alkyl substituents. These compounds play roles in primary and secondary metabolism across different kingdoms of life. This guide will focus on the most well-documented naturally occurring isomers.

Natural Occurrence and Quantitative Data

While the presence of several this compound isomers has been reported in natural sources, quantitative data on their concentrations remain limited in the scientific literature. The following tables summarize the available information on the natural occurrence of glutaconic acid and 2-methylglutaric acid. Information regarding other isomers such as 2-methylene-glutaric acid, 3-methyl-pentenedioic acid, and 2,3-dimethyl-pentenedioic acid is scarce.

Table 1: Natural Occurrence of Glutaconic Acid

| Natural Source | Organism Type | Notes | Reference(s) |

| Various Fruits | Plant | Detected in a variety of fruits. | [1] |

| Various Mushrooms | Fungi | Detected in several species of mushrooms. | [1] |

| Mammalian Tissues | Animal | Accumulates in glutaric aciduria type 1, an inherited metabolic disorder. An intermediate in lysine (B10760008) metabolism. | [1][2][3][4] |

| Bacteria | Microorganism | Intermediate in the lysine degradation pathway in some bacteria, including E. coli. | [5][6] |

Table 2: Natural Occurrence of 2-Methylglutaric Acid

| Natural Source | Organism Type | Notes | Reference(s) |

| Grapes | Plant | Reported in Vitis vinifera. | [7][8] |

| Yeast | Fungi | A metabolite found in Saccharomyces cerevisiae. | [7][8] |

| Mammalian Tissues | Animal | A mammalian metabolite. Arises from the microbial metabolism of the isoprenoid alkaloid pristane. | [8][9][10] |

Biosynthetic and Metabolic Pathways

The metabolic pathways leading to the formation and degradation of this compound isomers are integral to understanding their physiological roles.

Glutaconic Acid in Lysine Degradation

In many organisms, including bacteria and mammals, glutaconic acid is an intermediate in the degradation of the amino acid lysine. The pathway involves the conversion of lysine to glutarate, which is then hydroxylated to L-2-hydroxyglutarate. Subsequent steps lead to the formation of glutaconyl-CoA, which can be converted to glutaconic acid.

2-Methylglutaric Acid from Pristane Metabolism

2-Methylglutaric acid has been identified as a product of the microbial metabolism of pristane, a branched-chain alkane. This metabolic process involves the oxidation of pristane, leading to the formation of various dicarboxylic acids, including 2-methylglutaric acid.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring fungal biodiversity: organic acid production by 66 strains of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. hmdb.ca [hmdb.ca]

Pentenedioic Acid: A Pivotal Metabolic Intermediate in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentenedioic acid, more commonly known in the scientific literature as glutaconic acid, is a five-carbon dicarboxylic acid that serves as a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan. Under normal physiological conditions, this compound is transiently formed and rapidly metabolized. However, its accumulation, along with other related metabolites, is a biochemical hallmark of the inherited metabolic disorder Glutaric Aciduria Type I (GA-I). This technical guide provides a comprehensive overview of the role of this compound as a metabolic intermediate, detailing its position in metabolic pathways, the enzymes governing its flux, and its clinical significance. The guide also presents detailed experimental protocols for its quantification and discusses the utility of experimental models in studying its pathophysiology, offering valuable insights for researchers and professionals in drug development.

Metabolic Pathway of this compound

This compound, in its CoA-activated form, glutaconyl-CoA, is an intermediate in the degradation pathways of L-lysine and L-tryptophan.[1][2] These pathways converge to produce glutaryl-CoA, the immediate precursor to glutaconyl-CoA.

The catabolism of L-lysine primarily occurs in the mitochondria and involves a series of enzymatic reactions.[1] Similarly, the breakdown of L-tryptophan generates intermediates that feed into the same common pathway leading to glutaryl-CoA.[3]

The central enzyme in this pathway is Glutaryl-CoA Dehydrogenase (GCDH) , a mitochondrial flavoprotein.[4][5][6] GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, a two-step reaction involving the transient formation of glutaconyl-CoA.[4][7]

A deficiency in GCDH activity, caused by mutations in the GCDH gene, leads to the accumulation of upstream metabolites, including glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid (this compound) in bodily fluids.[7][8] This accumulation is the underlying biochemical cause of Glutaric Aciduria Type I, a neurometabolic disorder characterized by acute encephalopathic crises and progressive neurological damage, particularly affecting the basal ganglia.[8][9]

Caption: Overview of the convergent degradation pathways of L-lysine and L-tryptophan leading to the formation of glutaconyl-CoA (pentenedioyl-CoA) and its subsequent metabolism. A deficiency in the enzyme Glutaryl-CoA Dehydrogenase (GCDH) leads to Glutaric Aciduria Type I.

Quantitative Data on this compound and Related Metabolites

The diagnosis and monitoring of Glutaric Aciduria Type I rely on the quantitative analysis of organic acids in biological fluids, primarily urine and plasma. While glutaric acid and 3-hydroxyglutaric acid are the main diagnostic markers, glutaconic acid (this compound) can also be elevated, particularly during acute metabolic crises.[9]

| Metabolite | Fluid | Patient Population | Concentration Range | Reference |

| Glutaric Acid | Urine | GA-I (High Excretors) | >100 mmol/mol creatinine (B1669602) | [10] |

| Urine | GA-I (Low Excretors) | <100 mmol/mol creatinine (can be in normal range) | [10] | |

| Urine | Controls | 1.1 - 9.7 mmol/mol creatinine | [10] | |

| Plasma | GA-I | Significantly elevated | [11] | |

| Plasma | Controls | 0.55 - 2.9 µmol/L | [10] | |

| 3-Hydroxyglutaric Acid | Urine | GA-I (all patients) | Consistently elevated | [9][10] |

| Urine | Controls | 1.4 - 8.0 mmol/mol creatinine | [10] | |

| Plasma | GA-I | Significantly elevated | [11] | |

| Plasma | Controls | 0.2 - 1.36 µmol/L | [10] | |

| Glutaconic Acid | Urine | GA-I (during acute attacks) | May be present | [9] |

| Urine | Controls | Typically not detected or at very low levels | ||

| Glutarylcarnitine (C5DC) | Plasma | GA-I | Elevated (used in newborn screening) | [9] |

| Urine | GA-I | Markedly elevated | [9] |

Enzyme Kinetics of Glutaryl-CoA Dehydrogenase (GCDH)

Understanding the kinetic properties of GCDH is crucial for elucidating the molecular basis of GA-I and for developing potential therapeutic strategies.

| Parameter | Substrate | Value | Conditions | Reference |

| Km | Glutaryl-CoA | 5.9 µM | Human fibroblasts | [12] |

| Rate-determining step | - | Release of crotonyl-CoA | Steady-state turnover | [13][14] |

Experimental Protocols

Accurate quantification of this compound and other organic acids is essential for the diagnosis and management of GA-I. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Protocol 1: Quantitative Analysis of Urinary Organic Acids by GC-MS

This protocol outlines a general procedure for the analysis of organic acids in urine using GC-MS.

Caption: A typical workflow for the quantitative analysis of urinary organic acids using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: A known volume of urine is mixed with an internal standard (a stable isotope-labeled analog of the analyte of interest is recommended for highest accuracy).[3]

-

Extraction: The organic acids are extracted from the aqueous urine sample into an organic solvent, such as ethyl acetate or diethyl ether.[3]

-

Drying: The organic extract is evaporated to dryness under a gentle stream of nitrogen.

-

Derivatization: The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms trimethylsilyl (B98337) (TMS) esters.[13]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then detects and fragments the eluting compounds, allowing for their identification and quantification.[15]

-

Quantification: The concentration of each organic acid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analytes.

Protocol 2: Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Assay

This protocol describes a method to measure the activity of GCDH in cultured cells or tissue homogenates.

Methodology:

-

Substrate Preparation: A radiolabeled substrate, such as [1,5-¹⁴C]glutaryl-CoA or [2,3,4-³H]glutaryl-CoA, is used.[12]

-

Cell/Tissue Homogenization: Cultured fibroblasts or tissue samples are homogenized to release the mitochondrial enzymes.

-

Enzyme Reaction: The cell homogenate is incubated with the radiolabeled glutaryl-CoA substrate in a suitable buffer system.

-

Measurement of Product Formation:

-

For [1,5-¹⁴C]glutaryl-CoA, the release of ¹⁴CO₂ is measured, which reflects both the dehydrogenation and decarboxylation steps.[12]

-

For [2,3,4-³H]glutaryl-CoA, the release of tritium (B154650) into the aqueous medium is measured, which is specific for the dehydrogenation step.[12]

-

-

Calculation of Enzyme Activity: The rate of product formation is calculated and normalized to the protein concentration of the homogenate to determine the specific enzyme activity.

Experimental Models

Animal and cellular models are invaluable tools for investigating the pathophysiology of GA-I and for testing potential therapeutic interventions.

-

Gcdh Knockout Mice (Gcdh-/-): These mice replicate the biochemical phenotype of GA-I, with elevated levels of glutaric acid and 3-hydroxyglutaric acid.[16] While they do not spontaneously develop the severe neurological symptoms seen in humans, a high-protein or high-lysine diet can induce acute striatal injury, making them a useful model for studying disease mechanisms and testing therapies.[17][18]

-

Knock-in Rat Model: A recently developed knock-in rat model for GA-I provides another valuable tool for studying the pathophysiology of the disease in both the brain and peripheral tissues.[11]

-

Cellular Models: In vitro models, such as primary striatal neurons with shRNA-mediated knockdown of Gcdh, are used to investigate the molecular mechanisms of neurotoxicity induced by the accumulation of glutaric and 3-hydroxyglutaric acids.

Conclusion and Future Directions

This compound, as a metabolic intermediate in the catabolism of lysine and tryptophan, plays a critical role in cellular metabolism. Its accumulation due to GCDH deficiency is central to the pathology of Glutaric Aciduria Type I. This guide has provided a detailed overview of its metabolic context, methods for its analysis, and the experimental models used to study its impact.

Future research should focus on further elucidating the precise mechanisms of neurotoxicity induced by this compound and its related metabolites. A deeper understanding of the interplay between genetic and environmental factors in triggering acute encephalopathic crises is also needed. The development of novel therapeutic strategies, including substrate reduction therapies, enzyme replacement therapies, and gene therapy, holds promise for improving the outcomes for individuals with GA-I. Continued research in this area, utilizing the protocols and models described herein, will be instrumental in advancing our knowledge and developing effective treatments for this debilitating metabolic disorder.

References

- 1. academic.oup.com [academic.oup.com]

- 2. aurametrix.weebly.com [aurametrix.weebly.com]

- 3. metbio.net [metbio.net]

- 4. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutaric Acidemia Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. familiasga.com [familiasga.com]

- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 12. erndim.org [erndim.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. research.regionh.dk [research.regionh.dk]

- 16. m.youtube.com [m.youtube.com]

- 17. Repository :: Login [repositorio.ulisboa.pt]

- 18. researchgate.net [researchgate.net]

The Biological Significance of Glutaconic Acid Accumulation: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Pathophysiology, Biochemical Mechanisms, and Therapeutic Implications of Elevated Glutaconic Acid Levels.

Introduction

Glutaconic acid is a five-carbon dicarboxylic acid that typically exists in trace amounts in healthy individuals. However, its accumulation in biological fluids is a key biomarker for Glutaric Aciduria Type I (GA-I), a rare and debilitating autosomal recessive neurometabolic disorder.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of glutaconic acid accumulation, delving into its biochemical origins, neurotoxic effects, and the intricate signaling pathways it perturbs. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and treatment of metabolic disorders.

Biochemical Basis of Glutaconic Acid Accumulation

The accumulation of glutaconic acid, alongside glutaric acid and 3-hydroxyglutaric acid, is a direct consequence of a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][4][5][6] This enzyme plays a crucial role in the catabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan. A defect in GCDH leads to a metabolic block, causing the upstream accumulation of glutaryl-CoA, which is subsequently converted to glutaric, 3-hydroxyglutaric, and glutaconic acids.[1][4][6]

The biochemical pathway leading to the formation of these toxic metabolites is initiated by the breakdown of lysine, hydroxylysine, and tryptophan.

}

Quantitative Data on Metabolite Accumulation

The diagnosis of GA-I relies on the quantitative analysis of organic acids in various biological fluids. The following tables summarize the typical concentrations of glutaconic acid and related metabolites in patients with GA-I compared to healthy controls.

Table 1: Urinary Organic Acid Concentrations

| Metabolite | GA-I Patients (mmol/mol creatinine) | Healthy Controls (mmol/mol creatinine) | Reference |

| Glutaric Acid | >3,500 | <10 | [4] |

| 3-Hydroxyglutaric Acid | 1,070 | <5 | [4] |

| Glutaconic Acid | Present (elevated) | Not typically detected | [4][7] |

| 2-Methylglutaconic Acid | 2.5 - 27.39 | 0.05 - 1.61 | [8][9] |

Table 2: Plasma Acylcarnitine Concentrations

| Metabolite | GA-I Patients (µmol/L) | Healthy Controls (µmol/L) | Reference |

| Glutarylcarnitine (C5DC) | 2.81 - 4.58 | <0.4 | [7] |

Table 3: Cerebrospinal Fluid (CSF) Metabolite Concentrations

| Metabolite | GA-I Patients | Healthy Controls | Reference |

| Glutaric Acid | Elevated | Undetectable | [1][3] |

| 3-Hydroxyglutaric Acid | Elevated | Undetectable | [1][3] |

| Glutaconic Acid | Elevated | Undetectable | [1][3] |

Neurotoxicity of Glutaconic Acid

The accumulation of glutaconic acid, along with glutaric and 3-hydroxyglutaric acids, is neurotoxic, particularly to the developing brain.[2][3] The striatum is especially vulnerable to the toxic effects of these metabolites, leading to the characteristic dystonia and dyskinesia observed in GA-I patients.[1] The neurotoxic mechanisms are multifaceted and include excitotoxicity, oxidative stress, and disruption of energy metabolism.[2]

Oxidative Stress

trans-Glutaconic acid has been shown to induce oxidative stress by increasing lipid peroxidation and protein oxidation, while simultaneously decreasing non-enzymatic antioxidant defenses.[2][3] This imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them leads to cellular damage.

}

Inhibition of Na+/K+-ATPase

trans-Glutaconic acid has been demonstrated to inhibit the activity of Na+/K+-ATPase, a crucial enzyme for maintaining ion homeostasis and membrane potential in neuronal cells.[2][3] This inhibition can disrupt neuronal function and contribute to the observed neurotoxicity.

Mitochondrial Dysfunction

While trans-glutaconic acid did not directly inhibit respiratory chain complex IV or ATP synthase activities in one study, the broader context of glutaric aciduria suggests that the accumulation of these organic acids contributes to overall mitochondrial dysfunction.[2][10] This can lead to impaired energy metabolism in the brain.

Signaling Pathways

The precise signaling pathways through which glutaconic acid exerts its toxic effects are still under investigation. However, the induction of oxidative stress suggests the involvement of key redox-sensitive signaling pathways.

Potential Involvement of Nrf2 and NF-κB Pathways

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[11][12][13] Oxidative stress can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. It is plausible that the oxidative stress induced by glutaconic acid could modulate this pathway.

Similarly, the NF-κB signaling pathway is a key regulator of inflammation and cell survival and can be activated by oxidative stress.[14][15][16] The inflammatory component of neurodegeneration in GA-I may be mediated, in part, by the activation of NF-κB in response to glutaconic acid-induced oxidative stress.

}

NMDA Receptor Interaction

Some studies have suggested a possible weak neurotoxic effect of glutaconic acid through the activation of N-methyl-D-aspartate (NMDA) receptors, which could contribute to excitotoxicity.[17] However, other studies have not been able to confirm a direct interaction, suggesting that excitotoxicity may not be the primary mechanism of neurodegeneration in GA-I.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of glutaconic acid.

Measurement of Thiobarbituric Acid Reactive Substances (TBARS)

This assay is a widely used method for measuring lipid peroxidation.

-

Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically at 532 nm.

-

Procedure:

-

Homogenize tissue samples in a suitable buffer.

-

Precipitate proteins with trichloroacetic acid (TCA).

-

Centrifuge and collect the supernatant.

-

Add TBA reagent to the supernatant and incubate in a boiling water bath.

-

Cool the samples and measure the absorbance at 532 nm.

-

Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

-

}

Measurement of Reduced Glutathione (B108866) (GSH)

This assay quantifies the levels of the key intracellular antioxidant, reduced glutathione.

-

Principle: The assay is based on the enzymatic recycling method where GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form GSSG and 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. GSSG is then reduced back to GSH by glutathione reductase, allowing for signal amplification.

-

Procedure:

-

Prepare tissue or cell lysates.

-

Deproteinate the samples.

-

Add the sample to a reaction mixture containing DTNB, NADPH, and glutathione reductase.

-

Monitor the rate of TNB formation by measuring the increase in absorbance at 412 nm over time.

-

Calculate GSH concentration based on a standard curve.

-

Na+/K+-ATPase Activity Assay

This assay measures the activity of the sodium-potassium pump.

-

Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released. The ouabain-sensitive portion of ATP hydrolysis represents the Na+/K+-ATPase activity.

-

Procedure:

-

Prepare membrane fractions from tissue homogenates.

-

Incubate the membrane preparation in a reaction buffer containing ATP, Mg2+, Na+, and K+, with and without the specific inhibitor ouabain (B1677812).

-

Stop the reaction and measure the amount of inorganic phosphate released in both conditions.

-

The difference in Pi released between the samples with and without ouabain represents the Na+/K+-ATPase activity.

-

Conclusion and Future Directions

The accumulation of glutaconic acid is a central event in the pathophysiology of Glutaric Aciduria Type I, contributing significantly to the neurotoxic cascade that leads to severe neurological damage. Its role in inducing oxidative stress and inhibiting key enzymes like Na+/K+-ATPase highlights critical areas for therapeutic intervention. While the involvement of signaling pathways such as Nrf2 and NF-κB is strongly suggested by the oxidative stress phenotype, further research is needed to elucidate the direct effects of glutaconic acid on these pathways.